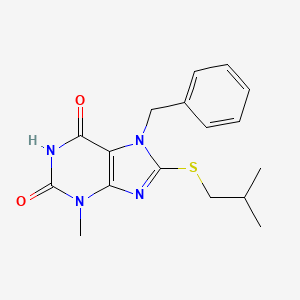7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 328070-03-7
Cat. No.: VC5566582
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 328070-03-7 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 |
| IUPAC Name | 7-benzyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
| Standard InChI Key | MYNJDGSZKSFPIB-UHFFFAOYSA-N |
| SMILES | CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Introduction
Structural Analysis
Molecular Architecture
The compound features a purine core substituted at the 3-, 7-, and 8-positions with methyl, benzyl, and isobutylthio groups, respectively. Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂S |
| Molecular Weight | 358.46 g/mol |
| SMILES | CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
| InChI Key | JWAXPMDOAQPNOC-UHFFFAOYSA-N |
The benzyl group at N7 and isobutylthio moiety at C8 create significant steric bulk, potentially influencing both solubility and biological activity . The methyl group at N3 completes the substitution pattern, forming a trisubstituted purine dione system.
Synthetic Approaches
Optimization Challenges
Key considerations from related syntheses include:
Physicochemical Properties
Predicted Characteristics
Computational data from PubChem provides insight into molecular behavior :
| Property | Value (Calculated) |
|---|---|
| LogP | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Collision cross-section predictions suggest moderate polarity:
| Adduct | CCS (Ų) |
|---|---|
| [M+H]+ | 185.8 |
| [M+Na]+ | 200.4 |
Biological Relevance
Structure-Activity Relationships
While direct pharmacological data remains unavailable, structural analogs from WO2003076442A1 demonstrate kinase inhibitory activity . Key features suggesting potential bioactivity:
-
Purine Core: Common in ATP-competitive inhibitors
-
Thioether Linkage: Enhances membrane permeability
-
Benzyl Group: May participate in π-π stacking with aromatic residues
Hypothetical Targets
-
Cyclin-dependent kinases (CDKs)
-
MAP kinase family members
-
Phosphoinositide 3-kinases (PI3Ks)
Research Challenges
Synthetic Hurdles
Patent WO2016207364A1 highlights issues with purine functionalization :
-
Competing reactivity at N1 and N7 positions
-
Sensitivity of thioethers to oxidative conditions
-
Crystallization difficulties due to molecular flexibility
Analytical Characterization
Key identification markers from related structures :
-
¹H NMR: δ 2.69 (s, CH₃), 3.31 (s, NCH₃), 5.00 (d, SCH₂)
-
MS: Predominant [M+H]+ at m/z 359.15
Future Directions
Required Studies
-
Comprehensive ADMET profiling
-
X-ray crystallography for binding mode analysis
-
Structure-based optimization of substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume